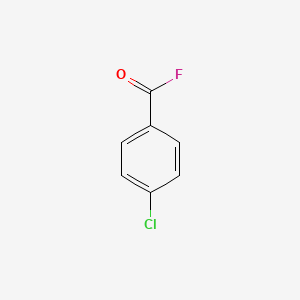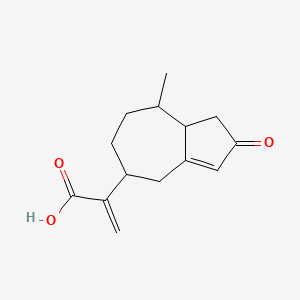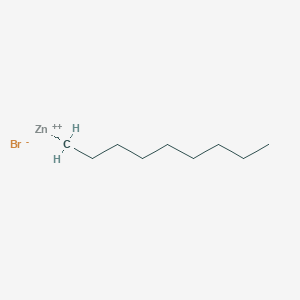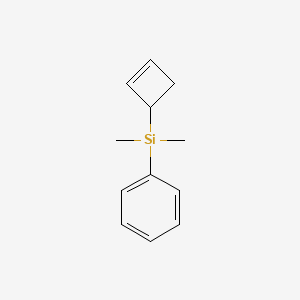
Benzoyl fluoride, 4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl fluoride, 4-chloro-: is an organic compound with the molecular formula C7H4ClFO . It is a derivative of benzoyl fluoride where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Dearomatization: One method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins.
Halogen Exchange: Another method involves the reaction of 4-chloro-benzoyl chloride with potassium fluoride in tetramethylene sulfone at high temperatures (200-220°C).
Industrial Production Methods: Industrial production methods typically involve large-scale halogen exchange reactions, where 4-chloro-benzoyl chloride is reacted with fluoride sources under controlled conditions to produce benzoyl fluoride, 4-chloro-.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzoyl fluoride, 4-chloro- undergoes nucleophilic substitution reactions, particularly at the benzylic position.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-bromosuccinimide (NBS) are used for free radical bromination.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) is commonly used as a catalyst in these reactions.
Major Products:
Substitution Reactions: Products include various substituted benzoyl fluorides depending on the nucleophile used.
Friedel-Crafts Acylation: Products are typically acylated aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a mild fluorinating agent in organic synthesis .
- Employed in the synthesis of fluorinated compounds, which are valuable in various chemical processes .
Biology and Medicine:
- Fluorinated compounds, including benzoyl fluoride derivatives, are used in pharmaceuticals for their enhanced stability and bioavailability .
Industry:
Mécanisme D'action
Mechanism:
- The compound exerts its effects through electrophilic aromatic substitution mechanisms, particularly in Friedel-Crafts acylation reactions .
- The chlorine and fluorine atoms on the benzene ring influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Molecular Targets and Pathways:
- Targets include aromatic compounds that undergo substitution or acylation reactions.
- Pathways involve the formation of carbocations and subsequent substitution or addition reactions .
Comparaison Avec Des Composés Similaires
Benzoyl chloride, 4-fluoro-: Similar in structure but with a fluorine atom instead of chlorine.
4-Fluorobenzoyl chloride: Another derivative with fluorine substitution.
Uniqueness:
Propriétés
Numéro CAS |
456-21-3 |
|---|---|
Formule moléculaire |
C7H4ClFO |
Poids moléculaire |
158.56 g/mol |
Nom IUPAC |
4-chlorobenzoyl fluoride |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
Clé InChI |
XUPDMYDJDICHJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)




![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)

